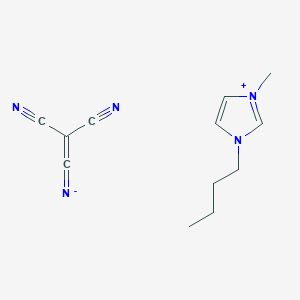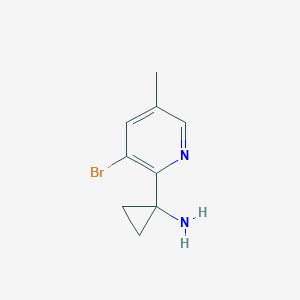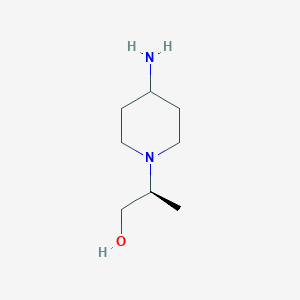![molecular formula C8H6BrN3O B1383863 1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one CAS No. 1823966-44-4](/img/structure/B1383863.png)
1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolo[3,4-b]pyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of this compound involves several steps . The commercially available 5-bromo-1H-pyrazolo [3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce the key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include iodization, protection of NH by PMB-Cl, and reaction with meta-aminobenzoic acid . These reactions result in the formation of the pyrazolopyridine skeleton .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one derivatives have demonstrated potential antiviral properties. In a study by Attaby et al. (2006), derivatives of this compound showed activity against HSV1 and HAV-MBB, suggesting their potential in antiviral therapies (Attaby et al., 2006).
Photoreactions and Proton Transfer
Vetokhina et al. (2012) explored 2-(1H-pyrazol-5-yl)pyridines, related to 1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one, and their ability to exhibit various photoreactions, including excited-state intramolecular and intermolecular proton transfers. This study highlights the compound's relevance in photochemical applications (Vetokhina et al., 2012).
Synthesis of New Polyheterocyclic Systems
Abdel‐Latif et al. (2019) utilized a derivative of 1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one as a precursor for constructing new polyheterocyclic ring systems, showing its utility in the synthesis of complex organic structures with potential pharmaceutical applications (Abdel‐Latif et al., 2019).
Antibacterial and Antioxidant Properties
Variya et al. (2019) synthesized a series of novel derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, closely related to the compound , demonstrating antibacterial and antioxidant properties. This indicates the potential of such derivatives in therapeutic applications (Variya et al., 2019).
Potential in Anticancer Agents
Stepanenko et al. (2011) synthesized organometallic complexes using derivatives of 1H-pyrazolo[3,4-b]pyridines, demonstrating their potential as anticancer agents. This study highlights the compound's utility in developing new cancer treatments (Stepanenko et al., 2011).
Antitumor and Antimicrobial Activities
El-Borai et al. (2012) reported the synthesis of pyrazolo[3,4-b]pyridine derivatives, showing significant antitumor and antimicrobial activities. This underscores the potential biomedical applications of the compound and its derivatives (El-Borai et al., 2012).
Wirkmechanismus
This compound has been studied for its potential as a TRK inhibitor . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . This compound showed acceptable activity in inhibiting TRKA, with an IC50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPYGKOXXOLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)

![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)
![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)
![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)
![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)